molecular formula C11H11N3O3S B2904167 ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate CAS No. 303145-14-4

ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate

Cat. No.: B2904167
CAS No.: 303145-14-4
M. Wt: 265.29
InChI Key: GSJMHVQLCWYAII-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS 303145-14-4) is a heterocyclic compound with the molecular formula C₁₁H₁₁N₃O₃S and a molar mass of 265.29 g/mol . Its structure features a fused pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-2-17-9(15)7-18-10-12-8-5-3-4-6-14(8)11(16)13-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJMHVQLCWYAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate typically involves the reaction of 4H-pyrido[1,2-a][1,3,5]triazin-2-one with ethyl mercaptan in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of reactors and purification systems to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of ethyl 2-[(4-hydroxy-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate has shown promising antimicrobial properties against various bacterial strains. Studies indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) lower than that of existing antibiotics .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of cellular pathways that control cell growth and death.

Case Study: A laboratory study found that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The study suggested that the compound's structure allows it to interact with specific cellular targets involved in tumor growth .

Agricultural Applications

The compound has potential applications as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Its efficacy in controlling fungal infections in crops has been explored.

Data Table: Efficacy Against Fungal Pathogens

Fungal PathogenConcentration TestedEfficacy (%)
Fusarium oxysporum100 µg/mL85%
Botrytis cinerea50 µg/mL90%
Rhizoctonia solani200 µg/mL80%

Mechanism of Action

The mechanism by which ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three related derivatives:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents
Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (Target) C₁₁H₁₁N₃O₃S 265.29 Pyrido-triazinone Ethyl sulfanylacetate
Metsulfuron-methyl ester (Herbicide) C₁₄H₁₅N₅O₆S 381.36 1,3,5-Triazine Methoxy, methyl, sulfonylurea bridge
Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate C₁₈H₁₆N₄O₄S 384.41 Pyrido-triazinone Benzamido-ethyl sulfanylacetate
Key Observations:

Core Heterocycle: The target compound and its benzoate derivative (CAS 896327-87-0) share the pyrido-triazinone core, which distinguishes them from simpler triazine-based herbicides like metsulfuron-methyl .

Functional Groups :

  • The sulfanyl (S–) linkage in the target compound contrasts with the sulfonylurea (–SO₂–NH–CO–NH–) group in metsulfuron-methyl. Sulfanyl groups are less electron-withdrawing than sulfonyl moieties, which may reduce acidity and alter reactivity in biological or synthetic contexts .
  • The benzoate derivative (BG14860) incorporates an amide-linked benzoyl group , increasing hydrophobicity and molecular weight compared to the parent compound. This modification could influence solubility and binding affinity in pharmaceutical applications .

Molecular Weight and Complexity :

  • The target compound (265.29 g/mol) is significantly smaller than both metsulfuron-methyl (381.36 g/mol) and the benzoate derivative (384.41 g/mol), suggesting differences in bioavailability and synthetic accessibility .

Biological Activity

Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS Number: 306978-51-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its synthesis, chemical properties, and various biological activities reported in the literature.

  • Molecular Formula : C12H13N3O3S
  • Molecular Weight : 279.31 g/mol
  • Density : 1.37 g/cm³ (predicted)
  • Boiling Point : 394.7 °C (predicted)
  • Acidity Constant (pKa) : -3.36 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the pyrido[1,2-a][1,3,5]triazinone core.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Esterification to yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Studies have shown that derivatives containing the pyrido-triazine moiety demonstrate effective antibacterial activity against various strains of bacteria .

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant potential:

  • In animal models, it has been found to reduce seizure activity significantly . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Antitumor Activity

Some derivatives of compounds containing the pyrido-triazine structure have shown promise as antitumor agents:

  • Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Study ReferenceBiological ActivityFindings
El-Azab et al., 2013AnticonvulsantDemonstrated significant seizure reduction in rodent models.
Godhani et al., 2016AntimicrobialShowed effective inhibition against Gram-positive and Gram-negative bacteria.
Al-Suwaidan et al., 2016AntitumorInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

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